3-ADP-glyceric acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

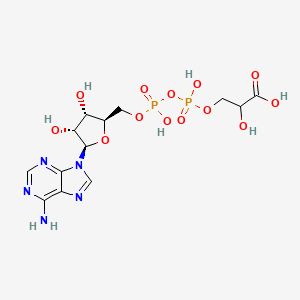

3-ADP-glyceric acid is a nucleotide-aldonic acid, a monophosphoglyceric acid and a tetronic acid derivative. It is a conjugate acid of a 3-ADP-glycerate(3-).

Aplicaciones Científicas De Investigación

Metabolic Role in Biochemical Pathways

1. Glycolysis and Gluconeogenesis

3-ADP-glyceric acid plays a crucial role in glycolysis, where it acts as a substrate for phosphoglycerate kinase (PGK). This enzyme catalyzes the conversion of 1,3-bisphosphoglycerate to 3-phosphoglycerate while generating ATP from ADP. This reaction is pivotal for energy metabolism in organisms . In gluconeogenesis, the reverse reaction occurs, highlighting the compound's dual role in energy production and storage.

2. Photorespiration and Carbon Fixation

In plants, this compound is involved in photorespiration and carbon fixation processes. Glycerate kinase (GK) catalyzes the phosphorylation of glycerate to produce 3-phosphoglycerate, linking it to the Calvin cycle . This function is essential for maintaining carbon balance and optimizing photosynthetic efficiency in C3 and C4 plants.

Agricultural Applications

1. Enhancing Crop Yield

Transgenic plants engineered to alter enzyme activities related to this compound synthesis have shown improved metabolic regulation. For instance, increasing levels of this compound can enhance photosynthesis efficiency and ultimately lead to higher crop yields . Studies have demonstrated that manipulating the expression of GK can significantly affect the production of 3-phosphoglycerate, thereby influencing overall plant growth.

2. Stress Response Mechanisms

Research indicates that this compound may play a role in plant responses to environmental stressors such as drought or salinity. By modulating the metabolic pathways involving this compound, plants can better adapt to adverse conditions, promoting resilience and sustainability in agriculture .

Pharmaceutical Applications

1. Drug Development

The structural properties of this compound make it a target for drug development, particularly in designing inhibitors for enzymes involved in cancer metabolism. For example, PGK has been identified as a potential target for anticancer therapies due to its role in ATP generation within tumor cells . Inhibiting this enzyme could disrupt energy supply in cancer cells, leading to reduced tumor growth.

2. Antimicrobial Activity

Studies have explored the potential antimicrobial properties of compounds related to this compound derivatives. Certain analogs have shown effectiveness against various bacterial strains by interfering with their metabolic processes . This highlights the potential for developing new antibiotics based on modifications of 3-phosphoglycerate.

Case Studies

Propiedades

Fórmula molecular |

C13H19N5O13P2 |

|---|---|

Peso molecular |

515.26 g/mol |

Nombre IUPAC |

3-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxypropanoic acid |

InChI |

InChI=1S/C13H19N5O13P2/c14-10-7-11(16-3-15-10)18(4-17-7)12-9(21)8(20)6(30-12)2-29-33(26,27)31-32(24,25)28-1-5(19)13(22)23/h3-6,8-9,12,19-21H,1-2H2,(H,22,23)(H,24,25)(H,26,27)(H2,14,15,16)/t5?,6-,8-,9-,12-/m1/s1 |

Clave InChI |

APVQTUURIRQYIT-NRJACJQQSA-N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC(C(=O)O)O)O)O)N |

SMILES isomérico |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OCC(C(=O)O)O)O)O)N |

SMILES canónico |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC(C(=O)O)O)O)O)N |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.